molecular formula C12H13NS B13119881 2-Isopropyl-5-phenylthiazole

2-Isopropyl-5-phenylthiazole

Cat. No.: B13119881
M. Wt: 203.31 g/mol
InChI Key: ZBBRBLPLNNKBEW-UHFFFAOYSA-N
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Description

2-Isopropyl-5-phenylthiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-phenylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenyl isothiocyanate with isopropylamine, followed by cyclization with a suitable base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-5-phenylthiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated thiazoles.

Scientific Research Applications

2-Isopropyl-5-phenylthiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: Research has shown potential anticancer activity, leading to studies on its use in chemotherapy.

    Industry: It is used in the production of dyes, pigments, and as a precursor for various agrochemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-phenylthiazole involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis. In anticancer research, it interferes with cellular signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

    2-Methyl-5-phenylthiazole: Similar structure but with a methyl group instead of an isopropyl group.

    2-Isopropyl-4-phenylthiazole: Similar structure but with the phenyl group at the 4-position.

    5-Phenylthiazole: Lacks the isopropyl group.

Uniqueness: 2-Isopropyl-5-phenylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes. The phenyl group contributes to its aromaticity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

5-phenyl-2-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C12H13NS/c1-9(2)12-13-8-11(14-12)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

ZBBRBLPLNNKBEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(S1)C2=CC=CC=C2

Origin of Product

United States

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